molecular formula C10H11BrN2O B1290024 (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 742085-70-7

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1290024
CAS RN: 742085-70-7
M. Wt: 255.11 g/mol
InChI Key: NREQDJFOSPEEFZ-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C10H11BrN2O . It is also known as "1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine" .


Molecular Structure Analysis

The molecular structure of “(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is defined by its molecular formula, C10H11BrN2O . Unfortunately, specific details about its molecular structure such as bond lengths, angles, and conformation are not provided in the search results.


Physical And Chemical Properties Analysis

The molecular weight of “(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is 255.11 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a key structural component of this compound, is widely utilized in medicinal chemistry. It’s valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity . This compound can serve as a versatile scaffold for developing novel biologically active compounds with potential therapeutic applications.

Biological Material Synthesis

As a biochemical reagent, (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone can be used in the synthesis of biological materials. It may be involved in creating peptides or other organic compounds that are crucial for life science research .

Proteomics Research

This compound is available for purchase as a specialty product for proteomics research applications. It can be used in the study of proteins and their functions, potentially aiding in the understanding of various biological processes .

Asymmetric Synthesis

The compound’s structure is conducive to asymmetric synthesis, which is essential for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Chemical Intermediate

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: can act as a chemical intermediate in the synthesis of more complex molecules. Its reactive sites make it a valuable starting point for various chemical reactions used in research and industry .

Structural Analysis and Modification

Researchers can use this compound to study the effects of structural changes on biological activity. By modifying the pyrrolidine ring or the bromopyridine moiety, scientists can investigate the structure-activity relationship (SAR) and develop compounds with targeted biological profiles .

Safety and Hazards

“(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is harmful by inhalation, in contact with skin, and if swallowed . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREQDJFOSPEEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630507
Record name (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

742085-70-7
Record name (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.83 mL; 9.3 mmol) and DMF (1 drop) were added to a solution of 5-bromoisonicotinic acid (1.57 g; 7.75 mmol) and 4M hydrogen chloride in dioxan (1.93 mL; 7.75 mmol) in DCM (50 mL). The mixture was stirred at RT for 18 hours, the DCM removed in vacuo and the residue azeotroped with toluene (2×15 mL). The residue was and added to a solution of pyrrolidine (0.78 mL; 9.3 mmol) and triethylamine (2.6 mL; 18.6 mmol) in DCM (40 mL) and the mixture stirred at RT for 6 hours. The DCM was removed in vacuo, the residue partitioned between water (75 mL) and ethyl acetate (100 mL), the organic layer washed with brine, dried (MgSO4) and evaporated to a residue which was chromatographed on silica, eluting with 50% ethyl acetate in iso hexane, to give the desired material (1.40 g). 1H NMR δ (CDCl3): 1.85 (m, 4H), 3.6 (m, 2H), 3.7 (s, 3H), 7.7 (d, 1H), 7.85 (s, 1H), 8.55 (s, 1H); m/z 257 (M+H)+.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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